1,2,3,4-Tetrahydronaphthalene-2,3-diol
Overview
Description
. It is a derivative of tetralin, a hydrocarbon commonly found in petroleum and coal tar. This compound features two hydroxyl groups (-OH) attached to the second and third carbon atoms of the tetralin ring structure.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon and a partially hydrogenated derivative of naphthalene . .
Mode of Action
Tetralin, its parent compound, is known to act as a hydrogen-donor solvent .
Biochemical Pathways
Tetralin has been reported to be used in coal liquefaction , suggesting it may interact with biochemical pathways related to hydrocarbon metabolism.
Pharmacokinetics
Tetralin is known to have a vapor pressure of 034 hPa at 20 °C, suggesting it may be volatile .
Result of Action
Tetralin has been reported to be used in coal liquefaction , suggesting it may have applications in industrial processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrahydronaphthalene-2,3-diol. For instance, its parent compound, Tetralin, is known to react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . It also oxidizes readily in air to form unstable peroxides that may explode spontaneously .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydronaphthalene-2,3-diol plays a crucial role in several biochemical reactions. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into other metabolites. For instance, Corynebacterium sp. strain C125 employs a dioxygenation strategy to introduce oxygen molecules into the aromatic ring structure of this compound before cleaving it at the extradiol position . These interactions highlight the compound’s role in microbial degradation pathways.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes altering the structure and function of biological membranes due to its lipophilic nature . This can lead to changes in cell signaling and metabolic flux, ultimately affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the hydroxylation of the alicyclic ring of this compound by Pseudomonas stutzeri AS39 facilitates subsequent oxidation steps . These molecular interactions are critical for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high concentrations of this compound are particularly toxic to microbial cultures, hindering the isolation of pure cultures capable of utilizing the compound as a sole carbon and energy source . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into other metabolites. The microbial degradation of this compound by Pseudomonas stutzeri AS39 and Corynebacterium sp. strain C125 exemplifies the diverse enzymatic capabilities across bacterial species . These metabolic pathways are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to accumulate within biological membranes, altering their structure and function . This can affect the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,3-diol can be synthesized through various chemical reactions, including the oxidation of tetralin. One common method involves the catalytic oxidation of tetralin using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity, often using advanced catalysts and reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,3-diol has several scientific research applications across various fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2,3-diol is structurally similar to other diols and tetralin derivatives. Some similar compounds include:
1,2,3,4-Tetrahydronaphthalene-1,4-diol
1,2,3,4-Tetrahydronaphthalene-1,2-diol
1,2,3,4-Tetrahydronaphthalene-1,3-diol
These compounds differ in the position of their hydroxyl groups, leading to variations in their chemical properties and reactivity.
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Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGPMXCRKCPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961832 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41597-55-1, 6970-78-1 | |
Record name | trans-Tetraline-2,3-diol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC62093 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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